6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: The methyl group is introduced at the 4th position using methylating agents like methyl iodide in the presence of a base.
Amination: The amine group is introduced through a reductive amination process, typically using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indene derivatives
Scientific Research Applications
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- 6-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Uniqueness
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the combined presence of the fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methyl group influences its solubility and reactivity.
Properties
CAS No. |
2763760-25-2 |
---|---|
Molecular Formula |
C10H13ClFN |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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